molecular formula C12H11N3O2 B2680389 6-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one CAS No. 1083202-10-1

6-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B2680389
CAS No.: 1083202-10-1
M. Wt: 229.239
InChI Key: HBZMYTWNKFDFPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 6-methoxy-2-methylquinoline with hydrazine derivatives under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

6-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-15-12(16)8-6-13-11-7(10(8)14-15)4-3-5-9(11)17-2/h3-6,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZMYTWNKFDFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CN=C3C(=C2N1)C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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